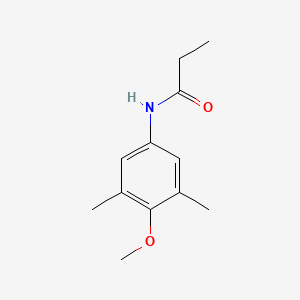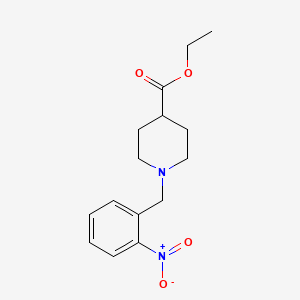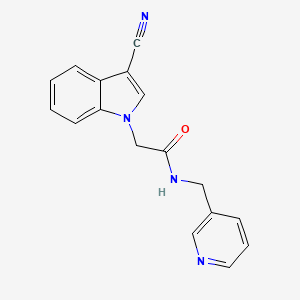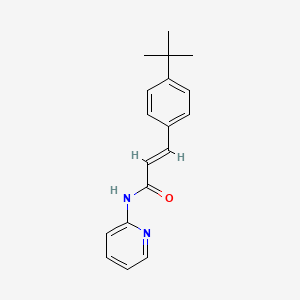
4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Vue d'ensemble
Description
4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H10N4O3S and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.04736137 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
4-Nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have shown potential in antimicrobial applications. For example, a study synthesized various compounds including this compound derivatives, which exhibited notable antibacterial and antifungal activities (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014). Another research synthesized similar derivatives and evaluated their antimicrobial effectiveness, demonstrating promising results (Salih, Salimon, & Yousif, 2011). These studies indicate the potential of these compounds in combating microbial infections.
Photophysical Properties
The photophysical properties of this compound derivatives have been explored, particularly in fluorescent applications. A study created benzamide derivatives and their BF2 complexes, finding that they exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (Zhang, Zheng, Hua, Xin, Gao, & Li, 2017). This research suggests their potential in fluorescence-based applications, such as in bioimaging.
Anticonvulsant Activity
Some derivatives of this compound have been studied for their anticonvulsant activities. A particular study synthesized derivatives that showed significant anticonvulsant effects, suggesting their potential as anticonvulsant agents (Singh, Sarthy, & Lohani, 2012).
Anti-leishmanial Activity
Research has also been conducted on the anti-leishmanial properties of these compounds. For instance, a study synthesized 1,3,4-thiadiazole derivatives with piperazinyl-linked benzamidine substituents and evaluated their effectiveness against Leishmania major. Some compounds showed promising activity against both promastigote and amastigote forms (Tahghighi et al., 2011).
Anticancer Potential
The anticancer activity of these compounds is another area of interest. A study synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and found them effective against various cancer cell lines, suggesting their potential in cancer therapy (Ravinaik et al., 2021).
Orientations Futures
The future directions in the research of 1,3,4-thiadiazole-based compounds include the discovery and development of new effective cancer therapies devoid of major limitations such as drug resistance, lack of selectivity, and unwanted side effects . There is a strong demand for the identification and discovery of new chemical structures that can act as more effective and reliable anticancer agents .
Mécanisme D'action
Target of Action
It is known that 1,3,4-thiadiazole-based compounds, which include this compound, have been assessed for their anticancer effects against various cell lines . These compounds have shown cytotoxic activity, suggesting that they may target proteins or pathways involved in cell proliferation and survival .
Mode of Action
It has been suggested that 1,3,4-thiadiazole-based compounds induce apoptosis via a caspase-dependent pathway . This suggests that these compounds may interact with their targets to trigger programmed cell death, leading to the destruction of cancer cells .
Biochemical Pathways
This pathway is a crucial part of the cell’s response to stress and damage, and its activation can lead to cell death . The downstream effects of this pathway activation would include the elimination of damaged or abnormal cells, which could potentially limit the growth and spread of cancer cells .
Pharmacokinetics
It is known that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
The result of the action of 4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is the induction of apoptosis in certain cancer cell lines . This leads to the death of these cells, which could potentially limit the growth and spread of the cancer .
Action Environment
The action environment of this compound is likely to be within the cellular environment, given its ability to cross cellular membranes
Analyse Biochimique
Biochemical Properties
The biochemical properties of Oprea1_134422 are largely attributed to its 1,3,4-thiadiazole nucleus, which exhibits a broad spectrum of biological activity . The compound’s interactions with various enzymes, proteins, and other biomolecules are crucial to its function .
Cellular Effects
Oprea1_134422 has been shown to exhibit cytotoxic activity against certain cancer cell lines, including PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) . It influences cell function by inducing apoptosis via a caspase-dependent pathway .
Molecular Mechanism
At the molecular level, Oprea1_134422 exerts its effects through various mechanisms. One key mechanism is the activation of caspases 3 and 9, which play a crucial role in the induction of apoptosis .
Propriétés
IUPAC Name |
4-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-13(10-6-8-12(9-7-10)19(21)22)16-15-18-17-14(23-15)11-4-2-1-3-5-11/h1-9H,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHSCFJNMAXIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5831612.png)



![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)


![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)




